

# An In-Depth Technical Guide to (-)-Trachelogenin: Discovery, History, and Biological Significance

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## Compound of Interest

Compound Name: (-)-Trachelogenin

Cat. No.: B1215078

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## Abstract

**(-)-Trachelogenin**, a dibenzylbutyrolactone lignan with the CAS Number 34209-69-3, has emerged as a molecule of significant interest in pharmacognosy and medicinal chemistry. First identified in the early 1970s, this natural product has demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and history of **(-)-Trachelogenin**, details its isolation and synthesis, and explores its mechanisms of action, with a particular focus on its modulation of key signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.

## Discovery and History

The initial discovery of **(-)-Trachelogenin** is attributed to the work of Nishibe, Hisada, and Inagaki in 1971. During their investigation of the constituents of *Trachelospermum asiaticum* NAKAI var. *intermedium* NAKAI, they isolated a new lignan glycoside, which they named tracheloside. Through acid and enzymatic hydrolysis, they were able to cleave the glycosidic bond of tracheloside to yield D-glucose and the aglycone, which they identified as **(-)-**

**Trachelogenin**<sup>[1]</sup>. This seminal work laid the foundation for future research into this intriguing lignan.

Since its initial discovery, **(-)-Trachelogenin** has been identified in a variety of other plant species, highlighting its distribution in the plant kingdom. These sources include:

- *Cirsium brachycephalum*
- *Combretum fruticosum*
- *Centaurea jacea*
- *Veratrum* and *Linum* genera
- *Rhaponticum carthamoides*
- *Saussurea salicifolia*

The widespread occurrence of **(-)-Trachelogenin** in traditional medicinal plants has spurred further investigation into its pharmacological properties, leading to the elucidation of its various biological activities.

## Physicochemical Properties

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 34209-69-3  |           |
| Molecular Formula | C <sub>21</sub> H <sub>24</sub> O <sub>7</sub>  |           |
| Molecular Weight  | 388.42 g/mol  |           |
| IUPAC Name        | (3S,4S)-4-(3,4-dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one |           |
| Appearance        | Not specified in literature   |           |
| Solubility        | Soluble in DMSO, Pyridine, Methanol, Ethanol  |           |

## Isolation Protocols

### Original Isolation from *Trachelospermum asiaticum*

The pioneering work by Nishibe and colleagues in 1971 led to the first isolation of trachelogenin (as its glycoside, tracheloside). While the full, detailed protocol from the original publication is not readily available, the general steps involved:

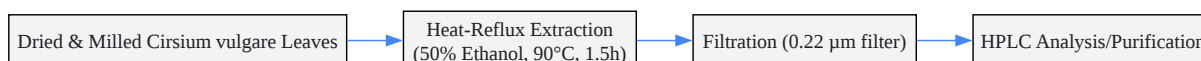
- **Extraction:** The stems of *Trachelospermum asiaticum* var. *intermedium* were likely extracted with a polar solvent such as methanol or ethanol to isolate the glycosidic compounds.
- **Fractionation:** The crude extract would have been subjected to solvent-solvent partitioning to separate compounds based on polarity.
- **Chromatography:** Column chromatography, likely using silica gel or alumina, would have been employed for the fine separation of the lignan glycosides.
- **Hydrolysis:** The isolated tracheloside was then subjected to acid hydrolysis (e.g., with dilute HCl or H<sub>2</sub>SO<sub>4</sub>) or enzymatic hydrolysis (using an enzyme like  $\beta$ -glucosidase) to yield **(-)-Trachelogenin** and glucose.

- Purification: The resulting **(-)-Trachelogenin** was further purified, likely by recrystallization or further chromatography, to yield the pure compound for structure elucidation.

## Modern Isolation from *Cirsium vulgare* Leaves

A more contemporary method for the extraction of phenolic compounds, including lignans, from *Cirsium* species involves heat-reflux extraction[2][3].

- Sample Preparation: Dried and milled leaves of *Cirsium vulgare* (0.1 g) are used as the starting material[2].
- Extraction: The plant material is mixed with 50% ethanol in a round-bottom flask and refluxed for 1.5 hours at 90°C[2].
- Filtration: The resulting extract is filtered through a 0.22 µm PVDF syringe filter to remove particulate matter.
- Analysis: The filtrate containing the phenolic compounds, including lignans like trachelogenin, is then ready for analytical or preparative high-performance liquid chromatography (HPLC).



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**Figure 1.** Workflow for the isolation of **(-)-Trachelogenin** from *Cirsium vulgare*.

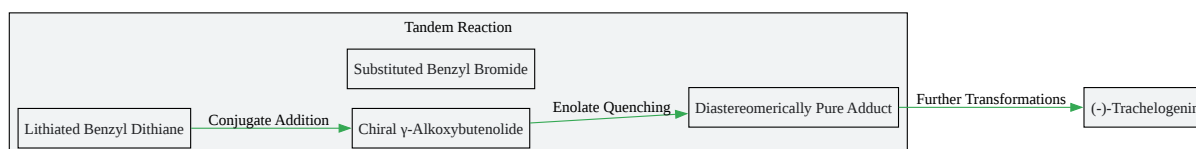
## Total Synthesis

While a specific total synthesis of **(-)-Trachelogenin** has not been detailed in the readily available literature, general and efficient methods for the asymmetric synthesis of natural dibenzylbutyrolactone lignans have been developed. These methods can be adapted for the synthesis of **(-)-Trachelogenin**. One such approach involves the tandem conjugate addition to  $\gamma$ -alkoxybutenolides.

The general strategy involves:

- **Chiral Synthon Preparation:** A suitable chiral butenolide, such as a 5-(menthyloxy)-2(5H)-furanone, is prepared.
- **Tandem Conjugate Addition-Quenching:** The chiral butenolide undergoes a conjugate addition with a lithiated dithiane derivative of the appropriately substituted benzyl group. The resulting enolate is then quenched with a second, different substituted benzyl bromide. This key step stereoselectively assembles the carbon skeleton of the dibenzylbutyrolactone lignan.
- **Functional Group Manipulations:** Subsequent steps would involve the deprotection of the dithiane and hydroxyl groups, and any other necessary functional group interconversions to yield the final natural product, **(-)-Trachelogenin**.

This modular approach allows for the synthesis of a variety of dibenzylbutyrolactone lignans with different aromatic substitution patterns.



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**Figure 2.** General synthetic strategy for dibenzylbutyrolactone lignans.

## Biological Activities and Mechanism of Action

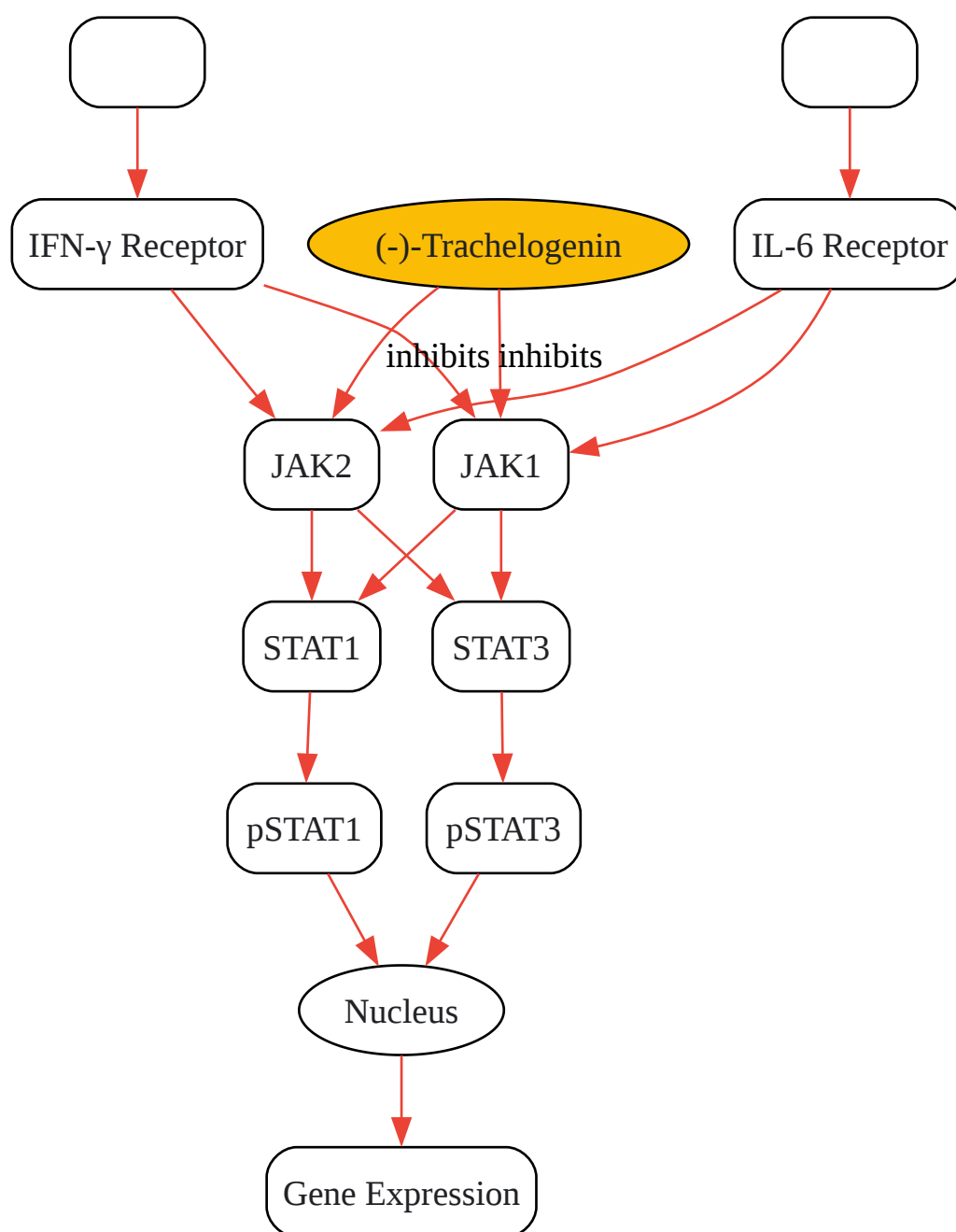
**(-)-Trachelogenin** exhibits a range of biological activities, making it a compelling candidate for further drug development.

## Anti-inflammatory and Immunomodulatory Activity

**(-)-Trachelogenin** has been shown to be a potent inhibitor of the JAK/STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune responses. Specifically, it inhibits the IFN- $\gamma$ /STAT1 and IL-6/STAT3 signaling pathways.

- Inhibition of IFN- $\gamma$ /STAT1 Signaling: **(-)-Trachelogenin** inhibits the IFN- $\gamma$ -induced STAT1-responsive luciferase activity with an IC<sub>50</sub> value of 3.14  $\mu$ M.
- Inhibition of IL-6/STAT3 Signaling: It also strongly inhibits the IL-6-induced STAT3-responsive luciferase activity with an IC<sub>50</sub> value of 3.63  $\mu$ M.

The inhibition of these pathways likely contributes to the anti-inflammatory and anticancer properties of **(-)-Trachelogenin**.



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**Figure 3.** Inhibition of IFN-γ/STAT1 and IL-6/STAT3 signaling by (-)-Trachelogenin.

## Antiproliferative and Anticancer Activity

The antiproliferative activity of (-)-Trachelogenin has been evaluated against various cancer cell lines. While specific IC<sub>50</sub> values for a broad panel of cell lines are not consistently reported across the literature, its inhibitory effects on key signaling pathways implicated in cancer, such

as the JAK/STAT pathway, suggest a strong potential for anticancer applications. Further comprehensive screening is warranted to fully characterize its anticancer profile.

## Antiviral Activity

**(-)-Trachelogenin** has been identified as a novel inhibitor of Hepatitis C Virus (HCV) entry. It acts without genotype specificity and exhibits low cytotoxicity.

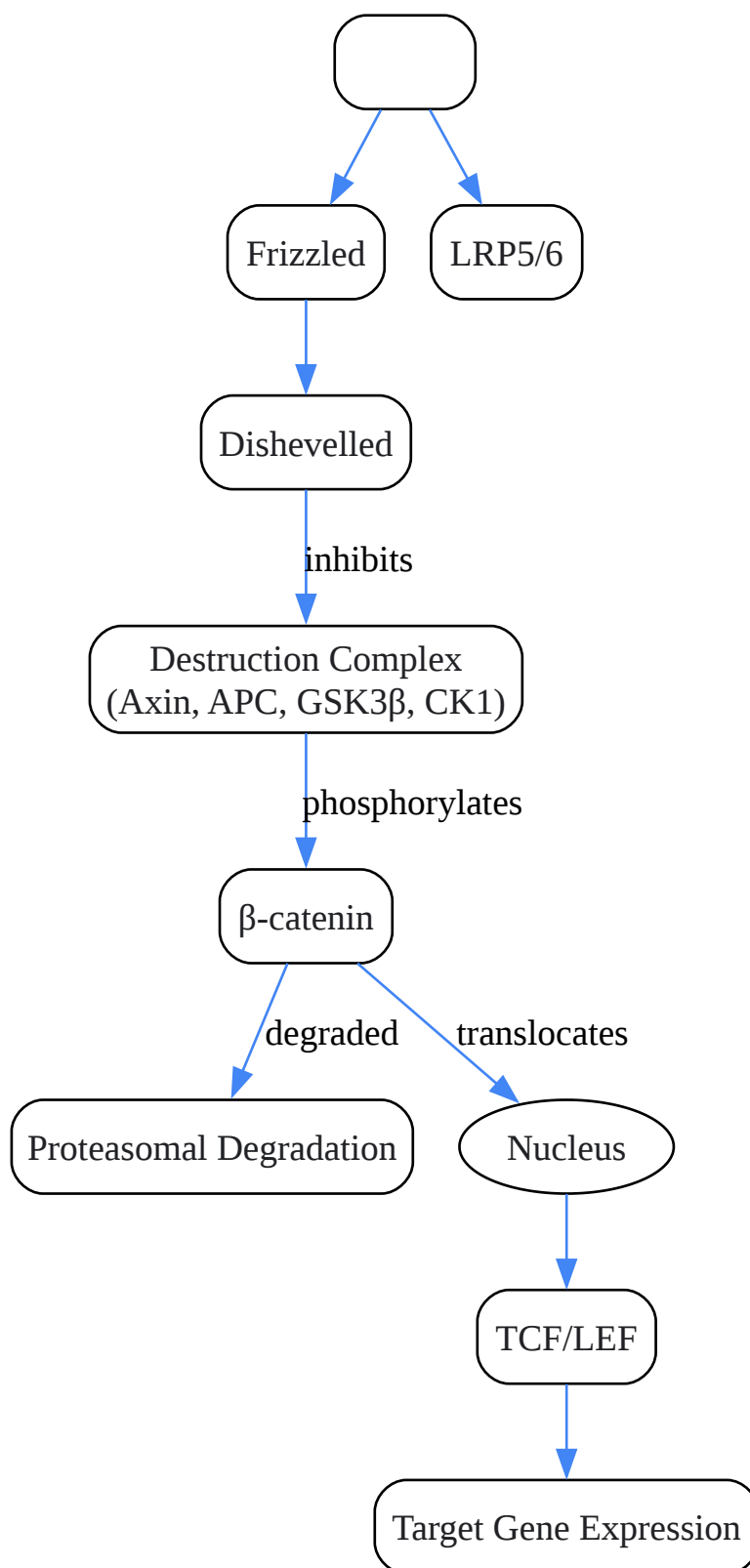
| HCV Model        | IC <sub>50</sub> (µg/mL) |
|------------------|--------------------------|
| HCVcc infection  | 0.325                    |
| HCVpp cell entry | 0.259                    |

This activity suggests that **(-)-Trachelogenin** could be a valuable lead compound for the development of new anti-HCV therapies.

## Wnt/β-catenin Signaling Pathway

While the direct interaction of **(-)-Trachelogenin** with the Wnt/β-catenin signaling pathway is not yet extensively documented in dedicated studies, the pathway's critical role in development and disease, including cancer, makes it a plausible target for lignans. The Wnt/β-catenin pathway is a key regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Given the antiproliferative effects of **(-)-Trachelogenin**, investigating its potential to modulate this pathway is a promising area for future research.





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**Figure 4.** Canonical Wnt/β-catenin signaling pathway.

## Quantitative Data Summary

| Biological Activity         | Assay/Model               | Result (IC <sub>50</sub> /ED <sub>50</sub> ) | Reference |
|-----------------------------|---------------------------|--|-----------|
| Anti-inflammatory           | IFN-γ/STAT1               | 3.14 μM                                      |           |
|                             | Luciferase Assay          |  |           |
| IL-6/STAT3 Luciferase Assay | 3.63 μM                   |  |           |
| Antiviral (HCV)             | HCVcc infection           | 0.325 μg/mL                                  |           |
| HCVpp cell entry            | 0.259 μg/mL               |  |           |
| Antilymphomic               | P388 lymphocytic leukemia | ED <sub>50</sub> = 2 μM                      |           |

## Conclusion and Future Directions

**(-)-Trachelogenin**, a naturally occurring dibenzylbutyrolactone lignan, has demonstrated a compelling profile of biological activities, including potent anti-inflammatory, antiviral, and antiproliferative effects. Its ability to modulate key signaling pathways, such as the JAK/STAT pathway, underscores its potential as a lead compound for the development of novel therapeutics.

Future research should focus on several key areas:

- **Total Synthesis:** The development of an efficient and scalable total synthesis of **(-)-Trachelogenin** and its analogs is crucial for comprehensive structure-activity relationship (SAR) studies and preclinical development.
- **Mechanism of Action:** A deeper investigation into the molecular targets and signaling pathways modulated by **(-)-Trachelogenin**, particularly its potential interaction with the Wnt/β-catenin pathway, will provide a more complete understanding of its pharmacological effects.
- **In Vivo Studies:** Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **(-)-Trachelogenin** in relevant animal models of inflammatory diseases, cancer, and viral infections.

- Clinical Translation: Should preclinical studies yield promising results, the path towards clinical trials should be explored to assess the therapeutic potential of **(-)-Trachelogenin** in human diseases.

The continued exploration of this fascinating natural product holds significant promise for the discovery of new and effective treatments for a range of human ailments.

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## References

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